

Comprehensive Technical Guide to Velnacrine Maleate Pharmacokinetics

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Compound Focus: Velnacrine Maleate

CAS No.: 112964-99-5

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Introduction and Executive Summary

Velnacrine Maleate (9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate) is a cholinesterase inhibitor that was investigated for the treatment of mild-to-moderate Alzheimer's disease (AD). As a derivative of tacrine, it represents an important early therapeutic approach aimed at addressing the cholinergic deficiency associated with AD pathology. Despite demonstrating pharmacological activity in preclinical and clinical models, velnacrine, along with several other cholinesterase inhibitors including physostigmine, eptastigmine, and metrifonate, **ultimately failed to gain regulatory approval** for clinical use [1]. The development of velnacrine provides valuable insights into the pharmacokinetic and metabolic challenges associated with tetrahydroaminoacridine-based therapeutics, serving as an important case study in CNS drug development. This whitepaper provides a comprehensive technical analysis of **velnacrine maleate** pharmacokinetics based on available preclinical and clinical data, with emphasis on cross-species comparisons, metabolic fate, and elimination characteristics relevant to drug development professionals.

Chemical and Pharmaceutical Profile

Table 1: Fundamental Chemical Properties of Velnacrine Maleate

| Property | Specification |
|-----------------------|--|
| Chemical Nomenclature | 9-amino-1,2,3,4-tetrahydroacridin-1-ol maleate [2] |
| Synonym(s) | HP-029, Mentane [2] [3] |
| Molecular Formula | C ₁₇ H ₁₈ N ₂ O ₅ (salt) [3] |
| Molecular Weight | 330.34 g/mol (salt) [3] |
| CAS Registry Number | 112964-99-5 (maleate salt) [3] |
| Canonical SMILES | <chem>C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=O)/C=C/C(=O)O</chem> [3] |
| InChI Key | NEEKVKZFYBQFGT-BTJKTKAUSA-N [3] |

Comprehensive Pharmacokinetic Profile

Absorption and Systemic Exposure

Following oral administration of radiolabeled [¹⁴C]velnacrine maleate in rats, dogs, and humans, **drug-related material was well absorbed in all three species**, with the majority of the administered dose recovered in urine. Fecal elimination accounted for the remainder of the radioactivity, indicating that absorption was substantial though potentially incomplete [4]. The **pharmacokinetic parameters for the elimination of radioactivity from plasma** were similar after oral dosing compared with intravenous administration in both rats and dogs, suggesting consistent absorption characteristics across these species [4].

In human subjects, a notable discrepancy was observed between the plasma and urinary levels of unchanged **velnacrine maleate** and total radioactivity. Specifically, **levels of the parent compound were substantially lower** than those of total radioactivity, and the elimination half-life of velnacrine was shorter than that of the total radiolabeled material [4]. This indicates the presence of one or more metabolites with longer half-lives than the parent drug, which has implications for both pharmacological activity and potential toxicity concerns during repeated administration.

Distribution and Plasma Protein Binding

While the search results do not provide explicit data on plasma protein binding or tissue distribution coefficients for velnacrine, the **comparison between plasma levels of parent drug versus total radioactivity** suggests that velnacrine and/or its metabolites distribute systemically. The presence of metabolites with longer half-lives than the parent compound further implies that these metabolites may have different distribution characteristics, potentially including tissue sequestration or different plasma protein binding affinities [4].

Metabolism and Biotransformation Pathways

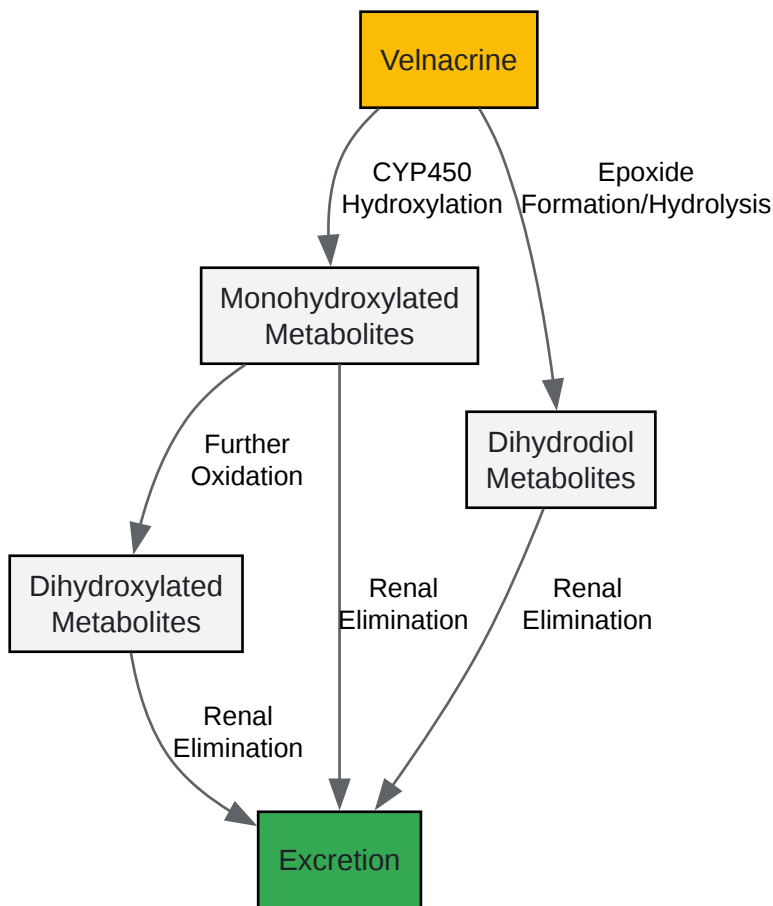
Velnacrine maleate undergoes **extensive metabolic transformation** across all species studied, with only a relatively small fraction of the administered dose excreted unchanged in urine [4]:

Table 2: Human and Preclinical Metabolic Profile of Velnacrine

| Species | Percentage Excreted as Unchanged Drug | Major Metabolic Pathways |
|---------|---------------------------------------|--------------------------------------|
| Human | ~10% | Hydroxylation, dihydrodiol formation |
| Dog | ~19% | Hydroxylation, dihydrodiol formation |
| Rat | ~33% | Hydroxylation, dihydrodiol formation |

Metabolite identification studies conducted in dog urine using **GC/MS and proton NMR** revealed that one of the principal metabolic routes involves **hydroxylation of the tetrahydroaminoacridine ring** [4]. Several hydroxylated and dihydroxylated metabolites were detected, along with two dihydrodiol metabolites. Importantly, **Phase II conjugation metabolism did not appear to be a significant route** of biotransformation for velnacrine, suggesting that the compound primarily undergoes oxidative metabolism without extensive glucuronidation or sulfation [4].

The metabolic pathway of velnacrine can be visualized as follows:



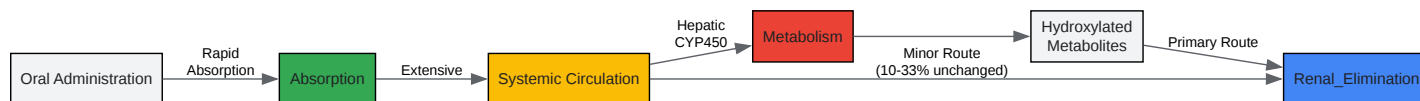
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> Velnacrine metabolism involves hydroxylation and dihydrodiol formation.

Elimination and Excretion Patterns

The **major route of elimination for velnacrine-related material is renal excretion**, with the majority of administered radioactivity recovered in urine across all species studied [4]. The **elimination was rapid**, with the majority of radioactivity excreted within 24 hours of administration [4]. This rapid elimination pattern is consistent with other tetrahydroaminoacridine derivatives and suggests that multiple daily dosing would likely be required to maintain therapeutic concentrations in clinical use.

The relationship between administration, distribution, metabolism, and excretion can be summarized in the following ADME workflow:



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> Velnacrine ADME workflow showing rapid absorption and extensive metabolism.

Experimental Methodologies

Radiolabeled Compound Administration and Sample Collection

The fundamental study design for evaluating velnacrine disposition used [^{14}C]velnacrine maleate administered orally to rats, dogs, and humans [4]. Key methodological considerations included:

- **Dosing and Sample Collection:** Animals and human subjects received radiolabeled compound followed by serial collection of blood/plasma, urine, and feces at predetermined time intervals.
- **Radioactivity Measurement:** Total radioactivity in biological samples was quantified using liquid scintillation counting to determine absorption and elimination profiles.
- **Parent Drug Quantification:** Specific analytical methods were employed to distinguish unchanged velnacrine from its metabolites in plasma and urine.

Metabolite Identification Techniques

The isolation and identification of velnacrine metabolites in dog urine employed complementary analytical techniques [4]:

- **Thin-Layer Chromatography (TLC):** Preliminary screening of urine, plasma, and feces samples to assess metabolic profiles across species.
- **Gas Chromatography-Mass Spectrometry (GC/MS):** Structural elucidation of isolated metabolites through fragmentation pattern analysis.
- **Proton Nuclear Magnetic Resonance (^1H NMR):** Complementary structural confirmation through proton environment analysis.

Analytical Method for Bioanalysis

A specific **spectrofluorimetric method** was developed for the determination of velnacrine in human serum and urine [2]. This method would be suitable for therapeutic drug monitoring in clinical practice and for detailed pharmacokinetic studies assessing the relationship between drug exposure and pharmacological effects.

Comparative Pharmacokinetics and Species Differences

Table 3: Cross-Species Comparison of Velnacrine Disposition

| Parameter | Rat | Dog | Human |
|---------------------------|--------------------------|--------------------------|--------------------------|
| Absorption | Well absorbed | Well absorbed | Well absorbed |
| Primary Elimination Route | Renal | Renal | Renal |
| Elimination Rate | Majority within 24 hours | Majority within 24 hours | Majority within 24 hours |
| Unchanged Drug in Urine | ~33% | ~19% | ~10% |
| Extent of Metabolism | Moderate | Extensive | Most extensive |
| Metabolite Profile | Similar across species | Similar across species | Similar across species |

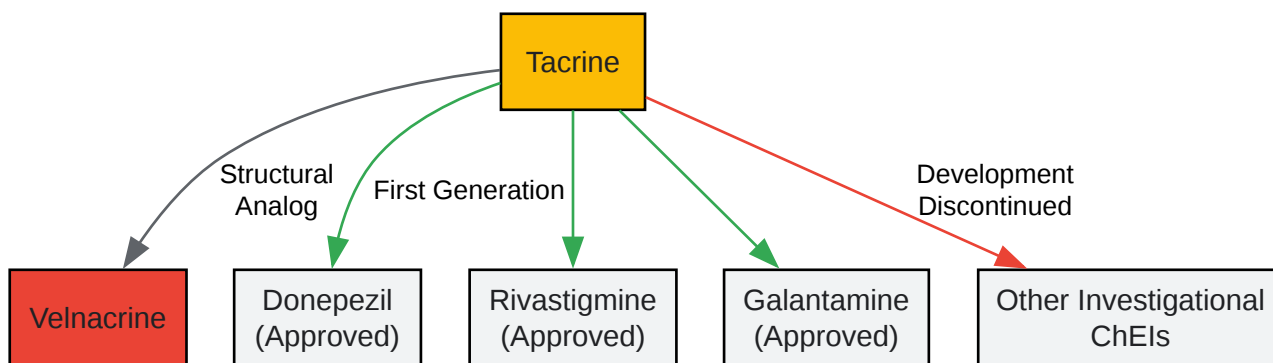
The data demonstrate a clear **species-dependent difference in metabolic capacity**, with humans exhibiting the most extensive metabolism (lowest percentage of unchanged drug) and rats the least extensive [4]. Despite these quantitative differences, the **qualitative metabolic profile appears conserved across species**, with similar metabolites detected in all three species [4]. This conservation strengthens the translational relevance of preclinical safety and efficacy assessments.

Clinical Implications and Development Challenges

The pharmacokinetic profile of velnacrine directly influenced its clinical utility and development trajectory:

- **Extensive Metabolism:** The low systemic exposure to parent drug (~10% in humans) may have limited therapeutic efficacy despite the formation of active metabolites [4].
- **Cholinesterase Inhibitor Class Challenges:** Velnacrine was among several cholinesterase inhibitors (including physostigmine, eptastigmine, and metrifonate) that failed to gain regulatory approval despite demonstrated pharmacological activity [1].
- **Therapeutic Window Considerations:** As with tacrine, the first approved AD drug, velnacrine likely faced challenges related to a narrow therapeutic window, a common issue with cholinesterase inhibitors [5] [1].

The structural and pharmacological relationship between velnacrine and other acetylcholinesterase inhibitors can be visualized as follows:



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> Velnacrine's structural relationship to tacrine and other cholinesterase inhibitors.

Conclusion and Research Applications

Although **velnacrine maleate** never reached the market, its comprehensive pharmacokinetic characterization provides **valuable insights for CNS drug development**. The extensive metabolism, species-dependent differences in metabolic clearance, and complex metabolite profile underscore the importance of thorough ADME characterization early in drug development. The **methodologies applied to study velnacrine** -

particularly the use of radiolabeled compounds combined with complementary analytical techniques - remain relevant for contemporary drug development programs targeting neurodegenerative diseases.

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